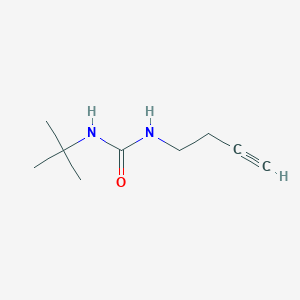![molecular formula C10H15N5O3 B2589364 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid CAS No. 577767-12-5](/img/structure/B2589364.png)
4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H15N5O3 and a molecular weight of 253.26 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar triazine compounds has been reported in the literature . Chloride ions of certain compounds were replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of “4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” can be analyzed using various tools such as ChemAxon’sJKlustor Suite . This tool can cluster small molecules in a hierarchical fashion .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid” can be found in databases like ChemicalBook . It provides information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The triazine core structure can interact with various protein residues, making it a valuable tool for probing protein interactions and dynamics. It can be used to label or modify proteins, thus aiding in the identification and quantification of proteins in complex biological samples .
Antitumor Properties
Some triazines, including derivatives similar to 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid, have been identified to possess antitumor properties. They can act as chemotherapeutic agents, targeting and inhibiting the growth of cancer cells in diseases such as lung, breast, and ovarian cancer .
Drug Design and Discovery
The structural flexibility of triazines allows them to be used as scaffolds in drug design. Their ability to form multiple bonds with a variety of functional groups makes them suitable candidates for high-throughput screening and de novo drug design. They can be part of the compound libraries used in virtual screening to identify potential drug candidates .
Agricultural Chemistry
Triazines are well-known in the field of agricultural chemistry, particularly as herbicides. The specific structure of 4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid could be explored for its potential activity against various plant pathogens or as a growth regulator, contributing to the development of new agrochemicals .
Bioconjugation Techniques
In bioconjugation, triazines can be used to create linkages between biomolecules or between a biomolecule and a solid support. This is particularly useful in the development of diagnostic assays, where the triazine compound can be used to attach a probe or a label to a specific target molecule .
Material Science
The reactivity of triazines makes them suitable for modifying the surface properties of materials. They can be used to introduce functional groups onto polymers or nanoparticles, which can then be used in various applications ranging from biocompatible materials to sensors .
Propriétés
IUPAC Name |
4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-2-11-9-12-7(8(16)17)13-10(14-9)15-3-5-18-6-4-15/h2-6H2,1H3,(H,16,17)(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXDUNENNGTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)
![N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2589285.png)
![3,4-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2589287.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2589290.png)
![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2589293.png)
![2-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)-4H-chromen-4-one](/img/structure/B2589295.png)
![(1R,5S)-N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2589296.png)




![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)